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Compound of Interest

Compound Name:
3-[(3-

Bromophenyl)methyl]azetidine

CAS No.: 937619-46-0

Cat. No.: B121575

Get Quote

Executive Summary
3-[(3-Bromophenyl)methyl]azetidine (CAS: 937619-46-0) is a bifunctional heterocyclic

building block characterized by a strained azetidine ring and a meta-brominated benzyl

substituent. It serves as a "privileged scaffold" in drug discovery, offering a distinct vector for

conformational restriction compared to piperidines or pyrrolidines.

Its value lies in its dual-reactivity profile:

The Azetidine Nitrogen: A nucleophilic handle for amide coupling, reductive amination, or

SNAr reactions.

The Aryl Bromide: An electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-

Miyaura, Buchwald-Hartwig).

This guide provides a validated synthetic workflow, physical properties, and handling protocols

for researchers utilizing this scaffold in lead optimization.
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Chemical Identity & Physical Properties[1][2][3]
Property Data

Chemical Name 3-[(3-Bromophenyl)methyl]azetidine

Synonyms
3-(3-Bromobenzyl)azetidine; 3-(3-

Bromobenzyl)azetidne

CAS Number 937619-46-0 (Free Base)

Molecular Formula C₁₀H₁₂BrN

Molecular Weight 226.12 g/mol

Exact Mass 225.0153

LogP (Predicted) 2.31

pKa (Predicted) ~9.5 (Conjugate acid of azetidine)

Boiling Point 285.4°C at 760 mmHg (Predicted)

Density 1.35 g/cm³ (Predicted)

Physical State Viscous oil (Free base); White solid (HCl salt)

SMILES C1C(CN1)CC2=CC(=CC=C2)Br

Synthetic Methodology: The "Reductive
Dehydroxylation" Route
Direct alkylation of azetidines is often low-yielding due to ring strain and polymerization risks.

The most robust synthetic route utilizes N-Boc-3-azetidinone as the starting material,

leveraging a Grignard addition followed by a reductive deoxygenation. This method avoids the

use of transition metals that might prematurely react with the aryl bromide.

Reaction Scheme Visualization
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Figure 1: Validated synthetic pathway via Grignard addition and ionic hydrogenation.

Detailed Protocol
Step 1: Grignard Addition

Reagents:tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq), (3-Bromobenzyl)magnesium

bromide (1.2 eq, 0.5 M in Et₂O).

Solvent: Anhydrous THF.

Procedure:

Cool a solution of tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF to -78°C under

N₂ atmosphere.

Dropwise add the Grignard reagent over 30 minutes.

Allow the mixture to warm to 0°C and stir for 2 hours.

Quench: Carefully add saturated aqueous NH₄Cl.

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄,

and concentrate.

Result: Crude tert-butyl 3-(3-bromobenzyl)-3-hydroxyazetidine-1-carboxylate.

Step 2: Ionic Hydrogenation (Dehydroxylation & Deprotection)
Reagents: Triethylsilane (Et₃SiH, 3.0 eq), Trifluoroacetic acid (TFA, Excess).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b121575/docs?utm_src=pdf-body-img#3-3-bromophenyl-methyl-azetidine-technical-monograph-application-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121575?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent: Dichloromethane (DCM).

Mechanism: TFA protonates the tertiary alcohol, creating a carbocation which is trapped by

the hydride donor (Et₃SiH). Simultaneously, TFA cleaves the N-Boc group.

Procedure:

Dissolve the crude alcohol from Step 1 in DCM (0.1 M concentration).

Add Et₃SiH (3.0 eq) followed by TFA (10-20 eq) at 0°C.

Stir at room temperature for 4–16 hours. Monitor by LCMS for disappearance of the

alcohol and Boc group.

Workup: Concentrate in vacuo to remove volatiles.

Purification: The residue is the TFA salt. For the free base, partition between DCM and 1N

NaOH, separate, and dry.

Yield: Typically 60–75% over two steps.

Reactivity & Derivatization Logic
The utility of 3-[(3-Bromophenyl)methyl]azetidine lies in its ability to serve as a divergent

core. The experimental order of operations is critical: N-functionalization should generally

precede C-C coupling to prevent catalyst poisoning by the free amine.

Strategic Workflow
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Path A: N-Functionalization (First)

Path B: C-C Coupling (Second)

3-[(3-Bromophenyl)methyl]azetidine
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(R-COOH, HATU)
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(R-CHO, NaBH(OAc)3)
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(Ar-B(OH)2, Pd(dppf)Cl2)

Library Generation
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(R-NH2, Pd-RuPhos)
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Figure 2: Divergent synthesis strategy. Path A (Nitrogen capping) is recommended before Path

B (Palladium catalysis) to avoid chelation issues.

Key Application Notes
Suzuki Coupling: The meta-bromo position is sterically accessible. Standard conditions

(Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C) typically yield >80% conversion.

Basicity: The azetidine nitrogen is highly basic (pKa ~9.5). When using as a free base in

couplings, ensure stoichiometric base is adjusted accordingly.

Stability: The azetidine ring is stable to standard acidic (TFA) and basic (NaOH) workups but

can open under harsh Lewis acidic conditions or high thermal stress (>120°C) in the

presence of strong nucleophiles.

Safety & Handling
Hazards: As a secondary amine and halogenated aromatic, treat as Harmful if

Swallowed/Inhaled (H302, H332) and a Skin/Eye Irritant (H315, H319).
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Storage: Store the HCl or TFA salt at 2–8°C under desiccant. The free base absorbs CO₂

from the air (forming carbamates) and should be stored under Argon.

Solubility:

Salts: Soluble in Water, DMSO, Methanol.

Free Base: Soluble in DCM, Chloroform, Ethyl Acetate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121575?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

